molecular formula C5H9ClN2O B2896030 2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride CAS No. 1782805-62-2

2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B2896030
CAS No.: 1782805-62-2
M. Wt: 148.59
InChI Key: VSLCZBRULSYOGA-UHFFFAOYSA-N
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Description

2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O It is a hydrochloride salt form of 2-(1,2-oxazol-5-yl)ethan-1-amine, which is a derivative of oxazole Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-oxazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.

    Introduction of the Ethan-1-amine Group: The ethan-1-amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated oxazole derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazoline derivatives.

Scientific Research Applications

2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Industry: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,2-oxazol-5-yl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Oxazol-5-yl)ethan-1-amine hydrochloride
  • 2-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride
  • 2-(1,2-Imidazol-5-yl)ethan-1-amine hydrochloride

Uniqueness

2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(1,2-oxazol-5-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c6-3-1-5-2-4-7-8-5;/h2,4H,1,3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLCZBRULSYOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782805-62-2
Record name 2-(1,2-oxazol-5-yl)ethan-1-amine hydrochloride
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